Cas no 1115337-53-5 (3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine)

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine is a structurally complex thiophene derivative with potential applications in medicinal chemistry and material science. The compound features a benzenesulfonyl group, a 4-fluorobenzoyl moiety, and a phenyl-substituted diamine on the thiophene core, offering diverse reactivity for further functionalization. Its multi-substituted aromatic framework may contribute to enhanced stability and binding affinity in pharmaceutical contexts, particularly in kinase inhibition or receptor modulation. The presence of fluorine and sulfonyl groups can influence electronic properties, making it a candidate for exploratory research in drug discovery or optoelectronic materials. The compound’s synthetic versatility and distinct structural motifs make it valuable for specialized chemical investigations.
3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine structure
1115337-53-5 structure
Product Name:3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine
CAS No:1115337-53-5
MF:C23H17FN2O3S2
MW:452.521086454391
CID:5433204
Update Time:2025-06-28

3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • [3-amino-5-anilino-4-(benzenesulfonyl)thiophen-2-yl]-(4-fluorophenyl)methanone
    • 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine
    • Inchi: 1S/C23H17FN2O3S2/c24-16-13-11-15(12-14-16)20(27)21-19(25)22(31(28,29)18-9-5-2-6-10-18)23(30-21)26-17-7-3-1-4-8-17/h1-14,26H,25H2
    • InChI Key: COCJNMWGLWLXSC-UHFFFAOYSA-N
    • SMILES: C(C1SC(NC2=CC=CC=C2)=C(S(C2=CC=CC=C2)(=O)=O)C=1N)(C1=CC=C(F)C=C1)=O

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Additional information on 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine

Introduction to 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine (CAS No. 1115337-53-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine, identified by the CAS number 1115337-53-5, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the thiophene derivatives family, which is well-known for its broad spectrum of biological activities. The presence of both sulfonyl and benzoyl substituents, along with a phenylthiophene core, endows this molecule with distinct chemical properties that make it a promising candidate for further investigation.

The benzenesulfonyl and 4-fluorobenzoyl groups in the molecular structure play crucial roles in modulating the biological activity of the compound. Sulfonyl groups are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. In contrast, the 4-fluorobenzoyl moiety introduces fluorine, an element that is known to influence electronic properties and bioavailability. The combination of these substituents with the thiophene ring creates a multifaceted scaffold that can interact with various biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine with biological macromolecules. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and oncological pathways. The precise arrangement of functional groups around the thiophene core allows for selective binding, which is a critical factor in drug design.

In the realm of medicinal chemistry, thiophene derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The structural features of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine align well with known pharmacological motifs, making it a valuable scaffold for developing novel therapeutic agents. The fluorobenzoyl group, in particular, has been shown to enhance the bioavailability of drug candidates by improving lipophilicity while maintaining metabolic stability.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have leveraged high-throughput screening (HTS) techniques to identify derivatives of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine that exhibit enhanced biological activity. These studies have revealed promising candidates for further optimization in terms of potency, selectivity, and pharmacokinetic profiles.

The synthesis of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the structure for pharmacological studies.

From a chemical biology perspective, understanding the mechanism of action of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine is essential for its successful application in therapeutic contexts. Preclinical studies have begun to elucidate how this compound interacts with target proteins and modulates cellular processes. For instance, preliminary data suggest that it may inhibit key enzymes involved in signal transduction pathways relevant to cancer progression.

The integration of structural biology tools has furthered our understanding of how 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine exerts its effects at the molecular level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the binding conformation of this compound with its biological targets. These insights are critical for designing next-generation analogs with improved therapeutic efficacy.

Future directions in the study of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine include exploring its potential in combination therapies and evaluating its suitability for preclinical development. The compound's unique structural features make it an attractive candidate for developing drugs that target multiple disease pathways simultaneously. Additionally, green chemistry principles are being applied to refine synthetic protocols, ensuring sustainability in drug production.

The role of computational tools cannot be overstated in modern drug discovery endeavors involving compounds like 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine. Machine learning algorithms have been trained on large datasets to predict biological activity and optimize molecular structures. These predictive models accelerate the identification of promising candidates while reducing experimental costs.

In conclusion,3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine (CAS No. 1115337-53-5) represents a significant advancement in medicinal chemistry research due to its versatile structural framework and potential biological applications. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic promise, further solidifying its position as a key player in drug development efforts aimed at addressing complex diseases.

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